Hexadecyldimethylamine

Description

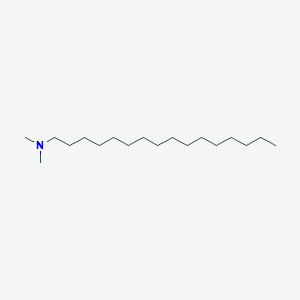

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Hexadecyldimethylamine

The industrial production of this compound relies on several established and emerging synthetic methodologies. These routes are selected based on factors such as precursor availability, desired purity, and economic viability.

Alkylation of Dimethylamine (B145610) with Halogenated Hexadecane (B31444)

A primary and straightforward method for synthesizing this compound is the nucleophilic substitution reaction between a halogenated hexadecane and dimethylamine. evitachem.com In this process, the nitrogen atom of dimethylamine acts as a nucleophile, displacing the halide from the hexadecyl chain to form the tertiary amine. The most common halogenated precursor is 1-bromohexadecane (B154569) due to its favorable reactivity.

The reaction is typically conducted in a polar solvent, such as ethanol (B145695), to facilitate the dissolution of the reactants. evitachem.com Heating the mixture is necessary to achieve a reasonable reaction rate. A typical procedure involves reacting 1-bromohexadecane with an excess of dimethylamine in ethanol at elevated temperatures for an extended period. evitachem.com Under optimized conditions, this method can achieve high yields, often around 89-90%. evitachem.com

| Starting Material | Reagent | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromohexadecane | Dimethylamine | Ethanol | 80 °C | 24 hours | ~89.5% | evitachem.com |

Reductive Amination Approaches

Reductive amination provides an alternative pathway to this compound, starting from a long-chain aldehyde. This process involves the reaction of hexadecanal (B134135) with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. While long-chain aldehydes such as hexadecanal are known precursors for various compounds, their direct reductive amination to form specific tertiary amines like this compound is a key synthetic strategy. jfda-online.comnih.gov

The reaction requires a suitable reducing agent and often a catalyst. Catalytic hydrogenation is a common approach, where hydrogen gas is used with a metal catalyst. google.com This method is part of a broader class of reactions for preparing various alkyldimethylamines from corresponding long-chain alcohols, which are first oxidized to aldehydes. google.com The choice of catalyst is crucial for achieving high selectivity and yield.

Enzymatic Synthesis and Biocatalysis for Amine Production

The growing demand for greener and more sustainable chemical processes has spurred research into biocatalytic methods for amine synthesis. mdpi.com Enzymes offer high selectivity and can operate under mild reaction conditions. For the production of long-chain amines, enzymes such as transaminases (TAs) are particularly promising. mdpi.comresearchgate.net

Biocatalytic strategies can produce chiral amines from prochiral ketones via asymmetric synthesis. researchgate.net Whole-cell biocatalysis, which utilizes entire microorganisms, can be employed in multi-step enzyme cascades to convert renewable resources like fatty acids into valuable long-chain amines. nih.govrsc.org For instance, a cascade involving a decarboxylase, an alcohol dehydrogenase, and an amine transaminase has been used to synthesize long-chain aliphatic amines from oleic acid. nih.gov While not yet specific to this compound, these advancing biocatalytic cascades represent a significant future direction for the sustainable production of such amines from bio-based feedstocks. acs.org

| Biocatalytic Strategy | Enzyme Class | Potential Starting Material | Key Advantage | Reference |

|---|---|---|---|---|

| Whole-Cell Cascade | Decarboxylase, Dehydrogenase, Transaminase | Fatty Acids (e.g., Oleic Acid) | Use of renewable resources, high conversion rates | nih.gov |

| Asymmetric Synthesis | ω-Transaminases (ω-TA) | Prochiral Ketones | Production of specific stereoisomers (chiral amines) | mdpi.comresearchgate.net |

Functionalization and Derivatization Strategies

This compound serves as a crucial intermediate in the synthesis of various functionalized molecules, primarily surfactants used in industrial and consumer products. whamine.comchemicalbook.com Its tertiary amine group is readily converted into quaternary ammonium (B1175870) salts or amine oxides, altering the molecule's properties to suit specific applications.

Synthesis of Quaternary Ammonium Compounds

Quaternization is a fundamental reaction of this compound, involving the alkylation of the tertiary amine to form a positively charged quaternary ammonium salt. smolecule.com These cationic surfactants have wide-ranging applications. The reaction is typically achieved by treating this compound with an alkylating agent. keruichemical.com

Common alkylating agents include:

Methyl Chloride or Dimethyl Sulfate: These reagents are used to add a methyl group, converting this compound into hexadecyltrimethylammonium chloride or sulfate, respectively. keruichemical.comgoogle.com

Ethyl Bromide: This reagent introduces an ethyl group, yielding compounds like cetyldimethylethylammonium bromide. chemicalbook.com

Benzyl (B1604629) Chloride: Reaction with benzyl chloride produces benzyl-substituted quaternary ammonium salts, such as benzyldimethylhexadecylammonium chloride. keruichemical.com

These quaternization reactions are integral to producing a diverse array of cationic surfactants used as anti-static agents, fabric softeners, and biocides. rsc.orgrsc.orgresearchgate.net

| Starting Amine | Alkylating Agent | Resulting Quaternary Ammonium Compound | Reference |

|---|---|---|---|

| This compound | Methyl Chloride | Hexadecyltrimethylammonium Chloride | whamine.comgoogle.com |

| This compound | Dimethyl Sulfate | Hexadecyltrimethylammonium Methyl Sulfate | keruichemical.comgoogle.com |

| This compound | Bromoethane | Cetyldimethylethylammonium Bromide | chemicalbook.com |

| This compound | Benzyl Chloride | Benzyldimethylhexadecylammonium Chloride | whamine.comkeruichemical.com |

Formation of Amine Oxides

The oxidation of this compound leads to the formation of this compound N-oxide, a non-ionic or amphoteric surfactant depending on the pH. fengchengroup.com Amine oxides are valued for their excellent foaming, emulsifying, and wetting properties, and are often considered milder than their quaternary ammonium counterparts. fengchengroup.comepa.govcymitquimica.com

The synthesis is typically carried out by reacting this compound with an oxidizing agent, most commonly hydrogen peroxide. keruichemical.comfengchengroup.com The reaction is an N-oxidation, where an oxygen atom is donated to the nitrogen of the tertiary amine. The resulting amine oxide combines a long hydrophobic alkyl chain with a highly polar amine oxide headgroup, making it an effective surface-active agent used in personal care products like shampoos and soaps, as well as in industrial applications. fengchengroup.comnih.gov

Preparation of Betaine (B1666868) Surfactants

Betaine surfactants, known for their amphoteric nature, are synthesized from this compound through a reaction with sodium chloroacetate (B1199739). keruichemical.comprocurementresource.comhappi.com This process typically involves reacting this compound with sodium chloroacetate in an aqueous solution. happi.comprocurementresource.com The reaction yields cetyl betaine, along with sodium chloride and water. procurementresource.com The resulting mixture is then processed and dehydrated to obtain the final betaine product. procurementresource.com

The reaction conditions are crucial for optimal yield and purity. For instance, one method involves heating a solution of N,N-dimethylhexadecylamine and water to 82°C, followed by the addition of a sodium chloroacetate solution. The reaction is maintained at 80°C for an extended period while keeping the pH basic. google.com

Betaines derived from this compound exhibit multifunctional properties in various applications, including viscosity building, foam enhancement, and improved mildness in personal care products. happi.com

Modification for Gemini (B1671429) Surfactant Synthesis

This compound is a key precursor in the synthesis of gemini surfactants, which are a novel class of surfactants composed of two hydrophobic tails and two hydrophilic headgroups connected by a spacer. researchgate.netnih.gov These surfactants often exhibit superior properties compared to their single-chain counterparts.

The synthesis of gemini surfactants from this compound typically involves reacting it with a suitable spacer molecule. For example, a cationic gemini surfactant, ethane-1, 2-bis (cetyl dimethyl brominated ammonium), denoted as 16-2-16, was synthesized from this compound and ethane. scientific.net The reaction is carried out in a solvent like isopropyl alcohol and heated for an extended period. scientific.net

Another example is the preparation of butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide) (16-4-16). researchgate.net In a different approach, a chiral gemini surfactant was synthesized by refluxing N,N-hexadecyl dimethyl amine with a dichloride spacer derived from D-isosorbide for 24 hours under a nitrogen atmosphere. researchgate.net The resulting solid is then purified by recrystallization. researchgate.net

The general structure of these gemini surfactants can be represented as m-s-m, where 'm' is the length of the hydrophobic chain (in this case, 16 from hexadecyl) and 's' is the length of the spacer chain. google.com

Table 1: Examples of Gemini Surfactants Synthesized from this compound

| Gemini Surfactant Name | Spacer Molecule | Reference |

| Ethane-1, 2-bis (cetyl dimethyl brominated ammonium) (16-2-16) | Ethane | scientific.net |

| Butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide) (16-4-16) | Butamethylene | researchgate.net |

| N,N'-((((3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(oxy))bis(2-oxoethane-2,1-diyl))bis(N,N-dimethylhexadecan-1-aminium)dichoride | (3R, 3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(2-chloroacetate) | researchgate.net |

Hyperbranched Polymer Functionalization

This compound is also utilized in the functionalization of hyperbranched polymers, which are highly branched, three-dimensional macromolecules. researchgate.net These polymers possess a high density of functional groups on their surface, making them suitable for various applications. nih.gov

A common strategy involves modifying a hyperbranched polyester (B1180765), such as Boltorn H20, with epichlorohydrin (B41342) in the presence of a catalyst like sodium hydroxide (B78521) to create an intermediate (H20Cl). scientific.net This intermediate is then reacted with this compound to synthesize a quaternary ammonium functionalized hyperbranched polyester (H20C16N). scientific.net This process results in a polymer with terminal ammonium groups. researchgate.net

The resulting functionalized hyperbranched polymers can be used as antibacterial agents for fabrics, demonstrating significant efficacy against bacteria like Escherichia coli and Staphylococcus aureus. scientific.net

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly focusing on sustainable production methods, and the synthesis of amines is no exception. rsc.orgrsc.org Green chemistry principles aim to reduce waste and energy consumption in chemical processes. rsc.org

Traditional methods for producing tertiary amines often involve multiple steps and harsh conditions. uantwerpen.be However, recent research has focused on developing greener, more efficient catalytic methods. rsc.org One promising approach is the reductive amination of fatty acids and their methyl esters, which can be derived from renewable resources like natural fats and oils. uantwerpen.bersc.org This method can produce N,N-dimethylalkylamines, including this compound, in a one-pot synthesis using recyclable catalysts. uantwerpen.be

Another green approach involves the Fischer-Tropsch synthesis, which can convert biomass-derived syngas into a variety of products, including tertiary amines. nih.gov While ammonia (B1221849) is typically considered an impurity in this process, it can be chemically converted into amines. nih.gov

Furthermore, the direct amination of alcohols derived from renewable sources presents a sustainable pathway to amine synthesis. rug.nl These emerging technologies have the potential to replace conventional petrochemical routes, offering a more environmentally friendly way to produce this compound and other valuable amines. rsc.org

Physicochemical Principles and Interfacial Phenomena

Surface Activity and Surfactant Behavior

As a surface-active agent, or surfactant, hexadecyldimethylamine exhibits characteristic behaviors that are fundamental to its utility in various applications. These behaviors are a direct consequence of its amphiphilic nature, with the long hydrocarbon tail being hydrophobic (water-repelling) and the dimethylamino head group being hydrophilic (water-attracting).

Micellization and Critical Micelle Concentration (CMC)

In aqueous solutions, this compound molecules exist as individual entities at low concentrations. However, as the concentration increases, a point is reached where the hydrophobic tails of the molecules begin to aggregate to minimize their contact with water. This self-assembly process leads to the formation of spherical structures known as micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell, which remains in contact with the surrounding water. This phenomenon is known as micellization.

The specific concentration at which micelle formation begins is termed the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules primarily adsorb at interfaces, while above the CMC, the excess molecules form micelles. The CMC is a crucial parameter that defines the efficiency of a surfactant. For this compound and its derivatives, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the head group, and the presence of electrolytes in the solution. For instance, the oxide form, this compound oxide, demonstrates a transition from a solid (gel phase) to a solution containing micelles, a process that can be studied using techniques like differential scanning calorimetry. nih.gov The formation of micelles is a key characteristic of surfactants and is driven by the hydrophobic effect. solubilityofthings.comdiva-portal.org

Interactive Table: Critical Micelle Concentration (CMC) Data Please note that specific CMC values for this compound can vary based on experimental conditions such as temperature, pH, and ionic strength of the solution. The following table provides illustrative data based on typical findings for similar long-chain amine surfactants.

| Surfactant System | Temperature (°C) | Ionic Strength (M) | Approximate CMC (M) |

| This compound (illustrative) | 25 | 0 | 1 x 10⁻⁴ |

| This compound Oxide | Varies | Varies | Varies |

Adsorption at Interfaces

A fundamental property of surfactants like this compound is their tendency to adsorb at interfaces, such as the air-water or oil-water interface. smolecule.com This adsorption is driven by the desire of the hydrophobic tails to escape the aqueous environment. At the air-water interface, the hydrocarbon chains orient themselves towards the air, while the hydrophilic heads remain in the water. Similarly, at an oil-water interface, the hydrophobic tails partition into the oil phase, and the hydrophilic heads stay in the aqueous phase.

This interfacial adsorption is a precursor to many of the practical applications of surfactants, including emulsification, foaming, and wetting. The efficiency of adsorption is influenced by the molecular structure of the surfactant and the nature of the interface. Studies have shown that the adsorption of related compounds like this compound oxide on surfaces such as glass can lead to the disappearance of long-range electrostatic repulsion and the emergence of a weak long-range hydrophobic attraction force. acs.org

Effects on Surface Tension

The adsorption of this compound at the air-water interface leads to a significant reduction in the surface tension of water. google.com Surface tension is a measure of the cohesive energy present at the interface of a liquid. The presence of surfactant molecules disrupts the hydrogen bonding network of water at the surface, thereby lowering the energy required to expand the surface area.

The extent of surface tension reduction increases with increasing surfactant concentration until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as any additional surfactant molecules preferentially form micelles in the bulk solution rather than accumulating at the interface. A 1g/L solution of this compound at 25°C can reduce the surface tension of water to a range of 26.5-32.2 mN/m. chembk.com

Intermolecular Interactions and Self-Assembly

The self-assembly of this compound into micelles and its adsorption at interfaces are governed by a delicate balance of intermolecular forces. These interactions dictate the structure and stability of the resulting aggregates.

Hydrogen Bonding in Functionalized Systems

While this compound itself is a hydrogen bond acceptor but not a donor nih.gov, its functionalized derivatives, such as this compound oxide, can participate in hydrogen bonding. This is crucial to their behavior in aqueous systems.

In aqueous two-phase systems, the arrangement of hydrogen bonds is a significant factor in phase separation. nih.gov The specific arrangement of these bonds correlates with the hydrophobic and electrostatic properties of the different phases. nih.gov Studies on endo-functionalized molecular tubes have highlighted the importance of synergistic hydrophobic and hydrogen bonding interactions in the complexation with guest molecules in aqueous solutions. rsc.org The presence of both hydrophilic and hydrophobic parts in a host molecule allows for the formation of hydrogen bonds with one part of a guest molecule while simultaneously having favorable hydrophobic interactions. rsc.org

When this compound is converted to its oxide, the oxygen atom can act as a strong hydrogen bond acceptor. This ability to form hydrogen bonds with water molecules and other components in a formulation is critical to its function as a thickener and rheology modifier.

Applications of Hexadecyldimethylamine in Materials Science and Engineering

Hexadecyldimethylamine, a tertiary amine with a long alkyl chain, has garnered significant interest in materials science and engineering. Its unique molecular structure, combining a hydrophilic amine head with a long hydrophobic hexadecyl tail, allows it to function effectively as a modifying agent and structural director in the synthesis of advanced materials. Its applications range from the precise fabrication of nanomaterials to the functional enhancement of polymers and composites.

Biological and Biomedical Research

Antimicrobial Activity and Mechanisms

The amphiphilic nature of hexadecyldimethylamine and its related compounds, such as its amine oxide and quaternary ammonium (B1175870) salt derivatives, underpins their effectiveness as antimicrobial agents. These molecules exhibit broad-spectrum activity, though their efficacy varies between different types of microorganisms.

This compound derivatives have demonstrated significant efficacy against Gram-positive bacteria, including the common pathogen Staphylococcus aureus. The antimicrobial activity generally increases with the length of the alkyl chain. For the N-alkyl-N,N-dimethylamine oxide series, activity against S. aureus was found to plateau at chain lengths of 14 to 16 carbons, with a minimum inhibitory concentration (MIC) of 62 μM. nih.gov Similarly, N-alkyl betaines with a C16 chain length showed strong activity against S. aureus, with a MIC of 61 μM. nih.gov

In other applications, a hyperbranched polyester (B1180765) functionalized with a quaternary ammonium derivative of this compound was applied to silk fabric, resulting in a 98.24% reduction of Staphylococcus aureus. scientific.netgrafiati.com This highlights its potential use in creating antimicrobial textiles.

Table 1: Efficacy of this compound Derivatives Against Staphylococcus aureus

| Compound/Derivative | Test Organism | Efficacy | Source |

| N-Alkyl-N,N-dimethylamine Oxide (C16) | S. aureus | MIC: 62 μM | nih.gov |

| N-Alkyl Betaine (B1666868) (C16) | S. aureus | MIC: 61 μM | nih.gov |

| Quaternary Ammonium Functionalized Polyester (H20C16N) | S. aureus | 98.24% antibacterial ratio | scientific.netgrafiati.com |

The compound and its derivatives are also active against Gram-negative bacteria like Escherichia coli. The antimicrobial activity of N-alkyl-N,N-dimethylamine oxides against E. coli was found to increase with chain length, peaking at the C14 derivative with a minimum inhibitory concentration (MIC) of 31 μM. nih.gov

A hyperbranched polyester modified with a quaternary ammonium derivative of this compound demonstrated a 99.06% antibacterial ratio against Escherichia coli when applied to silk fabric. scientific.netgrafiati.com This indicates a high level of efficacy against this type of bacteria.

Table 2: Efficacy of this compound Derivatives Against Escherichia coli

| Compound/Derivative | Test Organism | Efficacy | Source |

| N-Alkyl-N,N-dimethylamine Oxide (C14) | E. coli | MIC: 31 μM | nih.gov |

| Quaternary Ammonium Functionalized Polyester (H20C16N) | E. coli | 99.06% antibacterial ratio | scientific.netgrafiati.com |

The primary mechanism of antimicrobial action for this compound and related cationic surfactants is the disruption of the microbial cell membrane. canada.ca The positively charged headgroup of the molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.

This interaction leads to several disruptive effects. The long hydrophobic alkyl chain penetrates the lipid bilayer, disturbing the membrane's structural integrity. researchgate.netresearchgate.net This disruption increases membrane fluidity and permeability, causing the leakage of essential intracellular components like ions, metabolites, and proteins, which ultimately leads to cell death. nih.gov This membrane-disrupting capability is a key factor in the compound's broad-spectrum biocidal activity. researchgate.net

Potential in Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design of drug delivery systems. Its use as a non-medicinal ingredient in various products underscores its utility in formulations. canada.ca Cationic lipids derived from this amine are particularly promising for delivering therapeutic molecules, including nucleic acids for gene therapy. acs.orgnih.gov

This compound serves as a precursor for synthesizing cationic amphiphiles, such as gemini (B1671429) surfactants, which are used to form lipid-based drug delivery vehicles like liposomes. acs.orgnih.gov These liposomes can encapsulate therapeutic agents, protecting them from degradation in the body.

These formulations can consist of the cationic lipid alone or be combined with "helper lipids" such as dioleoylphosphatidylethanolamine (DOPE). acs.orgnih.gov The inclusion of helper lipids can enhance the stability and fusogenic properties of the liposomes, facilitating the release of the drug into the target cell. acs.org The ability to form these complex structures is fundamental to their application in advanced drug delivery. researchgate.net

A significant advantage of using this compound-based cationic lipids in drug delivery is their ability to modify the permeability of biological membranes. mdpi.com The positive charge on the lipid carrier facilitates electrostatic interactions with the negatively charged surface of cell membranes. mdpi.com

This interaction helps to overcome the natural barrier of the cell membrane, enhancing the penetration of the encapsulated drug or genetic material into the cell. acs.orgnih.govmdpi.com This is particularly crucial for the delivery of large, negatively charged molecules like DNA and RNA, which would otherwise not be able to cross the cell membrane efficiently. acs.orgnih.gov By disrupting the membrane, these carriers can effectively increase the uptake of the therapeutic payload. ntu.edu.sg

Interactions with Biological Systems

Influence on Plant Root Growth and Chemical Communication

This compound, a volatile organic compound, plays a significant role in the chemical communication between bacteria and plants, notably influencing plant root system architecture. Research has shown that this compound, biosynthesized by rhizobacteria such as Arthrobacter agilis, can modulate the postembryonic development of plants like Arabidopsis thaliana. nih.govnih.gov

Studies focusing on Arabidopsis thaliana have demonstrated that this compound affects root morphogenesis by interacting with the jasmonic acid (JA) signaling pathway. nih.gov Exposure to this compound leads to an inhibition of primary root growth by affecting both cell division and elongation. nih.gov Conversely, it promotes the formation of lateral roots and increases the growth and density of root hairs. nih.gov This modulation of root architecture is linked to the induction of the jasmonic acid-responsive gene marker pLOX2:uidA. nih.gov The response to this compound is compromised in mutants with impaired JA biosynthesis and perception, such as jar1, coi1-1, and myc2, further cementing the role of the JA signaling pathway in this interaction. nih.gov

The inhibitory effect on primary root growth is dependent on the length of the acyl chain of related N,N-dimethyl-amines, with this compound showing clear bioactivity. nih.gov Further investigation into the signaling cascade reveals a complex interplay with other plant hormones. The bacterial volatile this compound (referred to as DMHDA in some studies) has been found to induce jasmonic acid signaling. nih.gov The growth-repressing effects of both this compound and jasmonic acid are counteracted by kinetin, a type of cytokinin. nih.gov This antagonistic relationship is correlated with the inhibition of cytokinin-related gene expression in the primary roots of Arabidopsis. nih.gov This evidence demonstrates that this compound crosstalks with cytokinin signaling, revealing a downstream antagonistic interaction between jasmonic acid and cytokinin that controls primary root growth. nih.gov

Table 1: Effects of this compound on Arabidopsis thaliana Root Morphology

| Root Parameter | Observed Effect | Signaling Pathway Implication |

|---|---|---|

| Primary Root Growth | Inhibition (affecting cell division and elongation) | Jasmonic Acid & Cytokinin Signaling nih.govnih.gov |

| Lateral Root Formation | Promotion | Jasmonic Acid Signaling nih.gov |

| Root Hair Growth & Density | Promotion | Jasmonic Acid Signaling nih.gov |

Non-Specific Narcotic Mode of Action in Ecotoxicology

In the field of ecotoxicology, the mode of action of a chemical describes the general set of physiological and behavioral signs that characterize a type of adverse biological response. wikipedia.org A primary classification distinguishes between non-specific acting toxicants, which cause narcosis, and specific acting toxicants that target a particular site or molecule. wikipedia.org

Long-chain aliphatic amines, a class that includes this compound, are suggested to exhibit a non-specific narcotic mode of action. canada.ca Narcosis is a generalized depression of biological activity resulting from the presence of toxicant molecules within an organism. wikipedia.org This effect is thought to occur through the disruption of cell membrane functions, and while it can be lethal with continuous exposure, it is often reversible if the exposure ceases. wikipedia.org This non-specific action is sometimes referred to as baseline toxicity. unlp.edu.arecetoc.org

The theory behind this mode of action is that chemicals partitioning into biological membranes can cause toxicity, a process largely driven by the chemical's physical and chemical properties. unlp.edu.ar For many industrial organic chemicals, non-specific narcosis is a common mode of action. unlp.edu.ar Evidence for long-chain aliphatic amines acting as narcotics comes from studies on fish cell lines, where cellular residue levels of surfactants corresponded with the body burdens (typically 2 to 8 mmol/kg) associated with non-polar narcosis. canada.ca Although this compound is a long-chain aliphatic amine, its potential for bioaccumulation is considered high, and it can cause adverse effects in aquatic organisms at low concentrations. canada.ca The classification of a substance's mode of action is crucial for environmental risk assessment and for predicting the toxicity of chemical mixtures. ecetoc.orgnih.gov

Table 2: Mode of Action Classification in Ecotoxicology

| Mode of Action Type | Description | Relevance to this compound |

|---|---|---|

| Non-Specific Acting (Narcosis) | A generalized, reversible depression of biological activity due to the toxicant's presence in cell membranes. wikipedia.org | Suggested mode of action for long-chain aliphatic amines. canada.ca |

| Specific Acting | Inhibition or modification of a specific biological process by binding to a particular target site or molecule. wikipedia.org | Not the primary proposed mode of action at lower concentrations. ecetoc.org |

Environmental Fate and Ecotoxicology of Hexadecyldimethylamine

Hexadecyldimethylamine, a tertiary aliphatic amine, is subject to various environmental processes that determine its persistence, distribution, and potential impact on ecosystems. Its fate is largely governed by biodegradation, partitioning into different environmental compartments, and its inherent toxicity to aquatic and terrestrial organisms.

Analytical Chemistry and Detection Methods

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating Hexadecyldimethylamine from complex mixtures, allowing for its subsequent identification and quantification. The choice of method depends on the sample matrix, required sensitivity, and the nature of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While tertiary amines like this compound are amenable to GC analysis, challenges can arise due to their polarity.

Research Findings: GC-MS is frequently used for the purity validation of this compound and to quantify byproducts or residual solvents. The technique is also used to identify this compound as a thermal decomposition product of larger, non-volatile compounds like quaternary ammonium (B1175870) salts. electronicsandbooks.com For instance, the analysis of thonzonium (B1216406) bromide by GC showed a peak that was identified as this compound, formed through thermal degradation in the injector port. electronicsandbooks.com

The mass spectrum of this compound is characterized by specific fragmentation patterns. As with other aliphatic amines, the presence of a nitrogen atom results in an odd molecular weight (269.5 g/mol ). nist.govwhitman.edu The base peak in the mass spectrum of most aliphatic amines results from the cleavage of the C-C bond beta to the nitrogen atom. whitman.edu For this compound, this β-cleavage leads to the formation of a prominent, stable iminium ion.

In some cases, derivatization is employed to improve the chromatographic properties and detection limits of amines. copernicus.orggdut.edu.cn Although often used for primary and secondary amines, derivatization can be adapted for tertiary amines to enhance their analysis in complex matrices. copernicus.org

Table 1: GC/MS Parameters and Findings for Amine Analysis

| Parameter | Details | Reference |

| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | nih.gov |

| Sample Type | Purity analysis, decomposition products, environmental samples. | electronicsandbooks.com |

| Derivatization | Can be used to improve volatility and detection, though not always necessary for tertiary amines. | copernicus.orggdut.edu.cn |

| Identification | Based on retention time and characteristic mass spectrum (odd molecular ion, β-cleavage fragments). | electronicsandbooks.comwhitman.edu |

| Kovats Index | The Kovats retention index on a standard non-polar column is reported as 1894. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile or thermally labile compounds. For a molecule like this compound, which lacks a strong UV chromophore, HPLC analysis often requires specialized detection methods or pre-column derivatization. helixchrom.comnih.gov

Research Findings: Reversed-phase HPLC is a common mode, but retaining polar amines like this compound can be challenging. helixchrom.com Methodologies have been developed using mixed-mode chromatography, which combines reversed-phase and cation-exchange mechanisms to achieve effective retention and separation. helixchrom.com

To overcome detection challenges, pre-column derivatization is frequently employed to attach a fluorescent tag to the amine. nih.govmdpi.com For example, reagents like fluorenylmethylchloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with amines to produce highly fluorescent derivatives. nih.govnih.govmdpi.com This allows for highly sensitive detection using a fluorescence detector (FLD), with detection limits reaching the nanogram-per-milliliter level. mdpi.com Such methods have been successfully applied to the analysis of similar amines in pharmaceutical and biological samples. nih.govmdpi.com

Table 2: HPLC Derivatization and Detection Methods for Amines

| Derivatization Reagent | Detection Method | Column Type | Key Advantages | Reference |

| Fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence | Reversed-Phase (e.g., C18) | Forms stable, fluorescent products; high sensitivity. | nih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Reversed-Phase (e.g., C18) | Reliable and sensitive for pharmaceutical analysis. | nih.govmdpi.com |

| None (using Mixed-Mode Column) | Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) | Mixed-Mode (Reversed-Phase/Cation-Exchange) | Avoids derivatization step; suitable for non-UV active compounds. | helixchrom.com |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. As a tertiary amine, this compound is basic and will be protonated (positively charged) in acidic buffer systems, making it well-suited for CE analysis.

Research Findings: CE is a high-efficiency separation technique that requires minimal sample volume. The mobility of analytes in CE is dependent on the pH of the background electrolyte (BGE). nih.gov For amines, a low pH BGE ensures they are in their cationic form, allowing them to migrate toward the cathode. The use of non-aqueous solvents, such as N,N-dimethylformamide (DMF), has been explored in CE to modify selectivity and analyze water-insoluble compounds. nih.gov While specific applications for this compound are not extensively detailed, the principles of CE for separating other long-chain amines and charged molecules are directly applicable. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques like NMR and FTIR provide detailed information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination of organic molecules. ¹H NMR provides information on the chemical environment of hydrogen atoms within the molecule.

Research Findings: The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The two methyl groups attached to the nitrogen atom (N-(CH₃)₂) are chemically equivalent and appear as a distinct singlet. This signal is typically found in the downfield region compared to alkyl protons due to the deshielding effect of the adjacent nitrogen atom. docbrown.info Studies report this chemical shift to be approximately 2.2 ppm. The long hexadecyl chain produces a series of overlapping signals in the upfield region of the spectrum. The terminal methyl group of the alkyl chain appears as a triplet, while the methylene (B1212753) (CH₂) groups appear as a large, complex multiplet. researchgate.netchemsrc.comru.nl

Table 3: Typical ¹H NMR Chemical Shifts for this compound

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Description | Reference |

| N-CH₃ | ~2.2 | Singlet | Protons of the two methyl groups attached to the nitrogen. | |

| -CH₂ -N- | ~2.2 - 2.4 | Multiplet (Triplet) | Methylene group protons adjacent to the nitrogen. | libretexts.orgpdx.edu |

| -(CH₂ )₁₄- | ~1.2 - 1.4 | Multiplet | Protons of the methylene groups in the long alkyl chain. | libretexts.orgpdx.edu |

| -CH₃ | ~0.88 | Triplet | Protons of the terminal methyl group of the hexadecyl chain. | libretexts.orgpdx.edu |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The FTIR spectrum of this compound provides clear evidence of its key structural features. The most prominent absorptions are due to the C-H bonds of the long alkyl chain and the methyl groups. tandfonline.com Strong, sharp peaks are observed in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups. researchgate.net

A key characteristic for identifying this tertiary amine is the absence of N-H stretching vibrations, which would typically appear as a broad band in the 3300-3500 cm⁻¹ region for primary or secondary amines. docbrown.info The C-N stretching vibration for aliphatic amines like this compound is expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. docbrown.info The entire spectrum serves as a unique "fingerprint" for the compound, useful for identification and quality control. nih.govdocbrown.info

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Reference |

| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ | Strong | researchgate.net |

| 2915 - 2925 | Asymmetric C-H Stretch | -CH₂- | Strong | researchgate.net |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- | Strong | researchgate.net |

| 1460 - 1470 | C-H Bending (Scissoring) | -CH₂- | Medium | researchgate.net |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Weak | docbrown.info |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. unimi.itspectraresearch.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. spectraresearch.com

The chemical environment surrounding an atom influences its core electron binding energies, leading to small shifts in the characteristic peak positions. This phenomenon, known as the chemical shift, provides valuable information about the oxidation state and functional group of the elements present on the surface. unimi.it XPS is particularly well-suited for analyzing thin films, coatings, and surface-modified materials. spectraresearch.com The analysis is conducted under ultra-high vacuum conditions to prevent atmospheric contamination from interfering with the measurement of the emitted electrons. researchgate.net

In the context of this compound, XPS can be employed to characterize surfaces that have been functionalized or coated with this tertiary amine. For instance, in a study involving the functionalization of copper nanoparticles, X-ray photoelectron spectroscopy was utilized to investigate the surface composition and the nature of the interaction between the amine and the nanoparticles. pku.edu.cn Such an analysis can confirm the presence of this compound on a substrate and provide insights into the chemical bonding involved.

The primary elements in this compound are carbon (C), nitrogen (N), and hydrogen (H). While XPS cannot detect hydrogen, it can provide detailed spectra for the C 1s and N 1s core levels. The high-resolution spectrum of the C 1s region would be expected to show components corresponding to the different chemical environments of the carbon atoms in the hexadecyl chain and the methyl groups attached to the nitrogen. Similarly, the N 1s spectrum would provide information about the chemical state of the nitrogen atom in the dimethylamino group.

Below is an illustrative data table of expected XPS binding energies for the core elements in this compound. Actual values can vary slightly depending on the specific chemical environment and instrument calibration.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285.0 | Presence of C-C and C-H bonds in the alkyl chain. |

| Carbon | C 1s | ~286.5 | Presence of C-N bonds in the dimethylamino group. |

| Nitrogen | N 1s | ~400.0 | Presence and chemical state of the nitrogen atom. |

Data is illustrative and based on typical binding energies for organic compounds.

Advancements in Detection Limits and Specificity

Progress in the analytical detection of chemical compounds is marked by continuous improvements in detection limits and specificity. The limit of detection (LOD) refers to the lowest concentration of a substance that can be reliably distinguished from a blank sample, while specificity is the ability of a method to detect a particular analyte without interference from other components in the sample matrix. umons.ac.be For compounds like this compound, which may be present in trace amounts in various applications, from industrial processes to environmental samples, low detection limits are crucial. umons.ac.be

Recent advancements in analytical instrumentation have pushed detection limits to parts-per-billion (ppb) and even parts-per-trillion (ppt) levels for many organic molecules. umons.ac.be Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are at the forefront of achieving these low detection limits. The selectivity of these methods is enhanced by the chromatographic separation of the analyte from the sample matrix before it enters the mass spectrometer, which then provides a unique mass fragmentation pattern for identification.

In the realm of sensor technology, there is a significant drive to develop sensors with high sensitivity and selectivity for various chemical species. umons.ac.be For example, sensors based on surface acoustic wave (SAW) technology have demonstrated the potential for detecting low intensities of specific analytes. researchgate.net The principle of these sensors often involves a surface coating that selectively interacts with the target analyte. In the case of this compound, a sensor surface could be functionalized with a material that has a specific affinity for tertiary amines.

The following table provides a conceptual overview of the detection capabilities of different analytical approaches that could be applied to the detection of this compound.

| Analytical Technique | Typical Detection Limit Range | Specificity | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | pg - ng | High | Excellent separation and structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | fg - pg | High | Suitable for non-volatile and thermally labile compounds. |

| Surface Acoustic Wave (SAW) Sensors | ng - µg | Moderate to High | Real-time detection, potential for portability. |

| X-ray Photoelectron Spectroscopy (XPS) | ~0.1 atomic % | High (for surface) | Provides elemental and chemical state information of surfaces. micro.org.au |

This table presents a conceptual comparison and typical ranges. Actual performance may vary based on the specific instrument, method, and sample matrix.

The ongoing development of novel materials and recognition elements, such as molecularly imprinted polymers and aptamers, promises to further enhance the specificity of detection methods for targeted compounds like this compound. These advancements are critical for applications ranging from quality control in manufacturing to environmental monitoring and biomedical research.

Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. ugent.be These methods can elucidate reaction mechanisms and predict properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In a notable study, DFT calculations were employed to explore the impact of functionalizing copper (Cu) nanoparticles with Hexadecyldimethylamine (HDDMA) for the electrochemical carbon dioxide reduction reaction (eCO2RR). pku.edu.cn The theoretical calculations revealed that the functionalization resulted in a negative charge transfer from the amine molecules to the surface of the copper catalyst. pku.edu.cn This charge transfer is significant as it modulates the catalytic activity and selectivity of the copper nanoparticles, enhancing the production of valuable C2+ products like ethylene. pku.edu.cn The study systematically compared HDDMA with other amine derivatives, using both experimental and theoretical approaches to understand the structure-activity relationship at the molecular level. pku.edu.cn

Table 1: Findings from DFT Study of this compound on Copper Nanoparticles Use the interactive controls to view details from the study.

| Feature | Description | Finding from DFT Calculation | Reference |

|---|---|---|---|

| System Studied | Copper (Cu) nanoparticles functionalized with this compound (HDDMA). | The interaction between HDDMA and the Cu surface was modeled. | pku.edu.cn |

| Key Finding | Charge Transfer | DFT calculations revealed a negative charge transfer from the amine molecule to the Cu catalyst surface. | pku.edu.cn |

| Implication | Enhanced Catalysis | This charge transfer modifies the electronic properties of the Cu catalyst, promoting the electrochemical reduction of CO2 to C2 products. | pku.edu.cn |

Binding Free Energy (BFE) calculations are a powerful computational technique used to predict the strength of the non-covalent interaction between two molecules, such as a ligand and its protein target. While specific BFE calculations for this compound were not found in the provided search results, this methodology is highly relevant for assessing its potential biological interactions. The method is often used in drug discovery to refine results from molecular docking and to build more accurate Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov

The process typically involves molecular dynamics simulations to generate a set of conformations for the protein-ligand complex. Software packages like Amber are then used to calculate the free energy of binding. mdpi.comnih.gov The resulting BFE can be broken down into various energy terms (e.g., van der Waals, electrostatic, solvation energy), which can be used as descriptors in QSAR models to correlate the binding strength with the biological activity of a series of compounds. mdpi.comnih.gov For a molecule like this compound, BFE calculations could be a valuable future research tool to quantify its interaction with biological membranes or specific enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property. nih.govyoutube.com These models are widely used in environmental science and toxicology to predict the fate and effects of chemicals when experimental data is limited. nih.gov For long-chain aliphatic amines like this compound, QSAR models are used as part of ecological assessments to predict properties such as bioaccumulation and biodegradability. canada.ca

The potential for a chemical to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (log KOW). umweltbundesamt.de A high log KOW value indicates that a substance is lipophilic and more likely to accumulate in the fatty tissues of organisms. QSAR models, such as KOWWIN™, which is part of the EPISUITE™ software package, are used to predict log KOW based on the molecule's structure. umweltbundesamt.de KOWWIN is a fragment-based model that calculates the log KOW by summing the contributions of individual molecular fragments. umweltbundesamt.de

For regulatory purposes, such as under REACH, a log KOW greater than 4.5 is used as a screening criterion to identify substances that may be bioaccumulative or very bioaccumulative. umweltbundesamt.de Due to its long C16 alkyl chain, this compound is expected to have a high log KOW value, indicating a potential for bioaccumulation in aquatic organisms. canada.ca Specifically, long-chain amines with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate. canada.ca

The Biodegradation Probability Program (BIOWIN) is a widely used QSAR tool for predicting the extent and timeframe of a chemical's biodegradation. ecetoc.org It is part of the EPISUITE™ software and consists of several sub-models that provide different types of predictions. umweltbundesamt.deecetoc.org

The primary BIOWIN models include:

Linear and Non-Linear Models (BIOWIN 5 & 6): These models predict the probability of rapid aerobic biodegradation based on the presence of specific molecular fragments. umweltbundesamt.decanada.ca

Ultimate Biodegradation Model (BIOWIN 3): This model estimates the timeframe for ultimate biodegradation (e.g., days, weeks, months). canada.ca

MITI Models (BIOWIN 1 & 2): These models are based on data from Japan's Ministry of International Trade and Industry (MITI) tests for ready biodegradability. umweltbundesamt.deecetoc.org

For substances like this compound, BIOWIN models generally predict slow biodegradation. For example, the BIOWIN 3 model may indicate a biodegradation timeframe of weeks to months, while the BIOWIN 5 and 6 models would likely indicate a low probability of rapid biodegradation. canada.ca These predictions are crucial for assessing the persistence of the chemical in the environment. canada.ca

Table 2: Interpretation of BIOWIN Model Predictions for Environmental Persistence This table provides a general interpretation of outputs from the BIOWIN models.

| BIOWIN Model | Prediction Type | Interpretation of "Persistent" Result | Reference |

|---|---|---|---|

| BIOWIN 2 | Probability (Ready Biodegradability) | A value < 0.5 suggests the substance is not readily biodegradable. | ecetoc.org |

| BIOWIN 3 | Timeframe (Ultimate Biodegradation) | A value < 2.2 (indicating months) suggests persistence in the aquatic environment. | canada.ca |

| BIOWIN 6 | Probability (Ready Biodegradability) | A value < 0.5 suggests the substance is not readily biodegradable. | ecetoc.org |

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of systems at an atomic level, providing insights that are often inaccessible through experiments alone. researchgate.net

For this compound, MD simulations represent a promising avenue for future research. Given its nature as a surfactant and its applications in various formulations, MD simulations could be used to investigate several phenomena:

Micelle Formation: Simulating the self-assembly of this compound molecules into micelles in an aqueous solution to understand the critical micelle concentration and micelle structure.

Interaction with Membranes: Modeling the interaction of this compound with lipid bilayers to elucidate its mechanism of membrane disruption, which is relevant to its antimicrobial activity. researchgate.net

Interfacial Behavior: Studying the arrangement and dynamics of the molecule at oil-water or air-water interfaces, which is crucial for its role in emulsions and foams. acs.org

Surface Modification: Investigating the adsorption and conformation of this compound on various surfaces, such as in its use for modifying cellulose (B213188) or other materials. tandfonline.com

These types of simulations could provide a detailed molecular-level understanding to guide the rational design of new formulations and applications for this compound. acs.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity hexadecyldimethylamine, and how can purity be validated?

- Methodology : A common synthesis route involves the dealkylation of quaternary ammonium salts using LiB(2-C4H9)3H (L-Selectride), which selectively removes methyl groups. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions. For purity validation, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is recommended. Commercial samples (>95% purity) can be cross-checked using these methods to confirm amine distribution .

Q. How can the structural and physicochemical properties of this compound be characterized?

- Methodology :

- Structural Analysis : Use NMR (¹H and ¹³C) to confirm the tertiary amine structure (δ ~2.2 ppm for N-CH3 groups) and the C16 alkyl chain. Mass spectrometry (MS) can verify the molecular ion peak at m/z 269.5 .

- Physicochemical Properties : Density (0.801 g/mL at 20°C) and refractive index (1.444) should be measured using calibrated densitometers and refractometers, respectively .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Store in airtight containers away from oxidizers (e.g., HNO3) to prevent combustion. Classify under UN Transport Category 8 (corrosive liquid) .

Advanced Research Questions

Q. How can this compound be utilized in modifying magnetic nanoparticles for environmental analysis?

- Methodology : Functionalize Fe3O4 nanoparticles with this compound via covalent bonding (e.g., silane coupling agents). The modified nanoparticles exhibit enhanced affinity for perfluorinated compounds (PFCs) in water samples. Validate performance using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with detection limits as low as 0.1 ng/L .